molecular formula C25H23N3O4S2 B2437322 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1219344-16-7

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2437322
CAS No.: 1219344-16-7
M. Wt: 493.6
InChI Key: UHMJFCYQGGCUQU-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a tosylpyrrolidine carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The benzo[d]thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide has shown potential as an anti-inflammatory agent. It inhibits key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide involves the inhibition of COX enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators . Additionally, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide is unique due to its combination of a benzo[d]thiazole core with a hydroxyphenyl group and a tosylpyrrolidine carboxamide structure. This unique combination enhances its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-16-8-11-18(12-9-16)34(31,32)28-14-4-6-21(28)24(30)26-17-10-13-19(22(29)15-17)25-27-20-5-2-3-7-23(20)33-25/h2-3,5,7-13,15,21,29H,4,6,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMJFCYQGGCUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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